molecular formula C8H12O4 B14277683 2-Butylidenebutanedioic acid CAS No. 132631-27-7

2-Butylidenebutanedioic acid

Cat. No.: B14277683
CAS No.: 132631-27-7
M. Wt: 172.18 g/mol
InChI Key: ZZXACWDXWFBRCH-UHFFFAOYSA-N
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Description

2-Butylidenebutanedioic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) and a butylidene group (-CH=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylidenebutanedioic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with malonic acid, followed by decarboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and heating to facilitate the condensation and subsequent decarboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butylidenebutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of butanedioic acid derivatives.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols, amines, or halides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of butanedioic acid derivatives.

    Substitution: Formation of esters, amides, or other carboxylic acid derivatives.

Scientific Research Applications

2-Butylidenebutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylidenebutanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The double bond in the butylidene group can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid: Lacks the butylidene group, making it less reactive in certain chemical reactions.

    2-Butenedioic acid: Contains a double bond between the second and third carbon atoms, differing in structure and reactivity.

    2-Methylbutanedioic acid: Has a methyl group instead of a butylidene group, affecting its chemical properties.

Uniqueness

2-Butylidenebutanedioic acid is unique due to the presence of both carboxyl groups and a butylidene group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

132631-27-7

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-butylidenebutanedioic acid

InChI

InChI=1S/C8H12O4/c1-2-3-4-6(8(11)12)5-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)(H,11,12)

InChI Key

ZZXACWDXWFBRCH-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC(=O)O)C(=O)O

Origin of Product

United States

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